molecular formula C18H19N3O3S2 B2609875 N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1798620-60-6

N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2609875
CAS No.: 1798620-60-6
M. Wt: 389.49
InChI Key: CPOMOBNPKBOEPU-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic thieno[3,2-d]pyrimidine derivative offered as a key building block for early-stage scientific discovery and chemical biology research. Compounds featuring the thienopyrimidine scaffold are of significant interest in medicinal chemistry due to their resemblance to privileged structures and their potential to interact with a range of biological targets . The structure of this acetamide, which integrates a thienopyrimidine core, a sulfanyl linker, and a benzyl group, suggests potential for use in developing enzyme inhibitors, particularly against kinase and phosphotransferase targets, as seen in related molecular frameworks . Its specific mechanism of action is dependent on the research context and target system, but the core heterocyclic structure is known to facilitate binding to enzyme active sites, potentially leading to inhibitory effects . This reagent is well-suited for research applications in hit-to-lead optimization, library synthesis for high-throughput screening, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel therapeutic targets for diseases such as mycobacterial infections, given that similar tetrahydrothienopyrimidine compounds have been investigated for this purpose . It is strictly for use as a reference standard or synthetic intermediate in laboratory settings. Please note that this product is sold as-is for research and development purposes. For Research Use Only. Not for human or veterinary or diagnostic use. The buyer assumes all responsibility for confirming compound identity and purity.

Properties

IUPAC Name

N-benzyl-2-[3-(2-hydroxypropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12(22)10-21-17(24)16-14(7-8-25-16)20-18(21)26-11-15(23)19-9-13-5-3-2-4-6-13/h2-8,12,22H,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOMOBNPKBOEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the hydroxypropyl group and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core or other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other critical functions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The hydroxypropyl group in the target compound distinguishes it from analogues with halogen (e.g., 4-chlorophenyl in ) or aminoalkyl substituents (e.g., benzylamino in ). Hydrophilic groups like hydroxypropyl may improve aqueous solubility compared to hydrophobic aryl groups.
  • Synthetic Efficiency: Yields for related compounds vary widely (15–82%) depending on reagents and conditions .

Functional Group Analysis

  • Sulfanyl Linker : Present in the target compound and analogues , this group enhances stability and facilitates π-π stacking or hydrogen bonding in target binding.
  • Benzyl Acetamide Core : Common in orexin receptor antagonists (e.g., ), the benzyl group may contribute to lipophilicity and membrane permeability.
  • Thienopyrimidine Scaffold: The 4-oxo-thieno[3,2-d]pyrimidine core is a kinase-inhibitor pharmacophore; substitution at the 3-position (e.g., hydroxypropyl vs. chlorophenyl) tailors selectivity .

Biological Activity

N-benzyl-2-{[3-(2-hydroxypropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thieno[3,2-d]pyrimidine Core : The thieno-pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl Group : This can be achieved through nucleophilic substitution reactions where a sulfanyl moiety is introduced to enhance biological activity.
  • Acetamide Formation : The final step involves forming the acetamide bond with benzylamine derivatives.

2.1 Anticancer Activity

Research has demonstrated that derivatives of N-benzyl acetamides exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
8aNIH3T3/c-Src527F1.34Src kinase inhibition
8bHT-290.75Induction of apoptosis
8cMCF71.10Cell cycle arrest

The compound's mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and survival.

2.2 Anticonvulsant Activity

N-benzyl derivatives have also been evaluated for anticonvulsant activity. Studies indicate that certain structural features enhance their efficacy:

  • Potent Anticonvulsants : For example, N-benzyl derivatives with specific heteroatom substitutions have demonstrated significant anticonvulsant effects in animal models.
CompoundED50 (mg/kg)Route of Administration
188.3Intraperitoneal
1917.3Oral

The protective indices indicate a favorable therapeutic window for these compounds compared to traditional anticonvulsants like phenytoin.

3. Case Studies

Several case studies have highlighted the effectiveness of N-benzyl derivatives in clinical and preclinical settings:

  • Case Study A : In vitro studies on Src kinase inhibitors showed that compounds similar to N-benzyl acetamides significantly reduced cell proliferation in cancer cell lines.
  • Case Study B : Animal models treated with N-benzyl derivatives exhibited reduced seizure frequency compared to controls, suggesting a promising avenue for further development in epilepsy treatment.

4. Conclusion

This compound presents a compelling case for further research due to its diverse biological activities. Its potential as an anticancer and anticonvulsant agent warrants additional studies to elucidate its mechanisms and optimize its therapeutic applications.

Q & A

Q. What are the critical synthetic steps for constructing the thieno[3,2-d]pyrimidinone core of this compound?

  • Methodological Answer : The synthesis involves sequential cyclocondensation and functionalization:

Core Formation : React 3-aminothiophene-2-carboxylic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/acetic acid, 80–100°C) to form the pyrimidine ring .

Sulfanyl Linkage : Introduce the sulfanylacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives and a base (e.g., K₂CO₃ in DMF, 60–80°C) .
Key Reagents: Ethanol/DMF solvents, potassium carbonate, and thiourea.

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC/UV-Vis : Monitor reaction progress (C18 column, acetonitrile/water gradient) .
  • ¹H/¹³C NMR : Assign protons in DMSO-d₆ (e.g., thieno H-5 at δ 7.85–8.10 ppm; acetamide CH₂ at δ 3.70–4.10) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₃S₂: 416.1094) .

Q. What solvents and bases optimize the sulfanylacetamide coupling reaction?

  • Methodological Answer :
  • Solvents : DMF > DMSO > ethanol (yields: 75–85% in DMF vs. 50–60% in ethanol) .
  • Bases : K₂CO₃ (optimal) > NaHCO₃ (lower reactivity) .
  • Temperature : 80–100°C for 6–12 hours balances yield and decomposition .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrimidine ring formation?

  • Methodological Answer : Regioselectivity depends on:
  • Acid Catalyst : HCl yields 4-oxo products, while H₂SO₃ promotes 2-thio derivatives .
  • Substituent Effects : Electron-donating groups (e.g., hydroxypropyl) stabilize intermediates, reducing side products .
    Data Conflict: Conflicting reports on optimal pH (3.5–5.0) require controlled DoE studies .

Q. How to resolve contradictory ¹H NMR data for the hydroxypropyl side chain?

  • Methodological Answer : Discrepancies arise from:
  • Rotameric Equilibria : Use variable-temperature NMR (25–60°C) to average signals .
  • Hydrogen Bonding : Compare DMSO-d₆ (H-bonding solvent) vs. CDCl₃ (non-polar) spectra .
    Example: Hydroxypropyl CH₂ shifts from δ 3.45 (DMSO) to δ 3.20 (CDCl₃) .

Q. What structure-activity relationships (SAR) explain the hydroxypropyl group’s pharmacological impact?

  • Methodological Answer :
  • Solubility : Hydroxypropyl reduces logP (2.1 vs. 3.4 for methyl analogs) .
  • Target Binding : MD simulations show H-bonding with kinase Thr106 (ΔG = -8.2 kcal/mol) .
    Biological Data:
SubstituentIC₅₀ (nM)Solubility (mg/mL)
2-Hydroxypropyl18012.4
Methyl4208.9
.

Q. How to address instability of the 4-oxo group under basic conditions?

  • Methodological Answer :
  • pH Control : Maintain reaction pH < 8.0 to prevent keto-enol tautomerization .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during synthesis .
  • Storage : Lyophilize and store at -20°C under nitrogen .

Methodological Notes

  • Spectral Interpretation : Combine 2D NMR (COSY, HSQC) with computational chemistry (DFT calculations) for ambiguous assignments .
  • Yield Optimization : Apply design of experiments (DoE) to balance temperature, solvent, and catalyst .
  • Biological Assays : Use SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

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